

physicochemical properties of norcocaine hydrochloride

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Compound of Interest

Compound Name: *Norcocaine*

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An In-depth Technical Guide on the Physicochemical Properties of **Norcocaine** Hydrochloride

Introduction

Norcocaine is a primary, pharmacologically active metabolite of cocaine, formed through N-demethylation in the liver.[1][2] While it is a minor metabolite, its detection is a key indicator of recent cocaine use in forensic and clinical toxicology.[2][3] As the hydrochloride salt, its properties are relevant for the preparation of analytical standards and for research into cocaine's metabolism and toxicity.[4] This document provides a comprehensive overview of the core physicochemical properties of **norcocaine** hydrochloride, detailed experimental protocols for its analysis, and visualizations of relevant biochemical and analytical pathways.

Chemical and Physical Properties

Norcocaine hydrochloride is the salt form of **norcocaine**, the N-demethylated analog of cocaine.[5] Its properties differ from its free base form, particularly in terms of solubility and melting point. The quantitative physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of **Norcocaine** Hydrochloride

Property	Value	Source
IUPAC Name	methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride	[5]
Molecular Formula	C ₁₆ H ₂₀ ClNO ₄	[4][5][6][7][8]
Molecular Weight	325.8 g/mol	[4][9]
CAS Number	61585-22-6	[4][5][7][8]
Melting Point	115-116 °C	[9]
Solubility	Water: Soluble (2.5 g/L) Ethanol: Slightly Soluble (300 mg/mL)	[4][9]
Appearance	Crystalline solid	[4]

Note: The boiling point for the free base, **norcocaine**, is predicted to be 402.2 ± 45.0 °C, and its predicted pKa is 9.02 ± 0.60 .^{[10][11]} Experimental data for the hydrochloride salt's boiling point and pKa are not readily available.

Spectral Information

Spectroscopic data are critical for the unequivocal identification and characterization of **norcocaine** hydrochloride. Key spectral features are summarized in Table 2.

Table 2: Spectral Data for **Norcocaine** Hydrochloride

Technique	Data	Source
¹ H NMR	(600 MHz; D ₂ O): δ 1.98-2.19 (4H, m), 2.25-2.41 (2H, m), 3.18 (1H, dd, J = 2.3, 7.1 Hz), 3.92 (1H, m), 4.10 (1H, d, J = 7.3 Hz)	[9]
¹³ C NMR	(150 MHz; D ₂ O): δ 23.2, 24.0, 35.5, 38.9, 49.5, 60.8, 63.6, 64.6, 176.4 ppm	[9]
UV λ _{max}	231 nm	[4]
Mass Spectrometry	GC-MS data is available in forensic libraries.	[4][9][12]
FT-IR / FT-Raman	Spectra for the trihydrate form are available.	[13][14]

Experimental Protocols

The determination and quantification of **norcocaine** hydrochloride in biological matrices require sensitive and specific analytical methods.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is used for the simultaneous determination of cocaine and **norcocaine** in biological samples like plasma.[15]

Methodology:

- Sample Preparation: 0.5 mL of plasma is buffered to a pH of 9.0.
- Liquid-Liquid Extraction: The buffered sample is extracted with diethyl ether.
- Back Extraction: The target compounds are re-extracted from the organic phase into a 0.1% aqueous solution of tetramethylammonium hydrogen sulfate (TMAHS). This step achieves a

theoretical extraction yield of 100%.[\[15\]](#)

- Chromatographic Separation:
 - Column: Spherisorb RP-18 (100 mm x 4.6 mm I.D., 5 µm particle size).[\[15\]](#)
 - Mobile Phase: A mixture of acetonitrile and 0.1% TMAHS aqueous solution (60:40).[\[15\]](#)
 - Detection: UV detection is typically used.
- Quantification: The method demonstrates a reliable limit of quantitation at 20 ng/mL from a 0.5 mL plasma sample.[\[15\]](#)

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification of cocaine and its metabolites in forensic analysis.

Methodology:

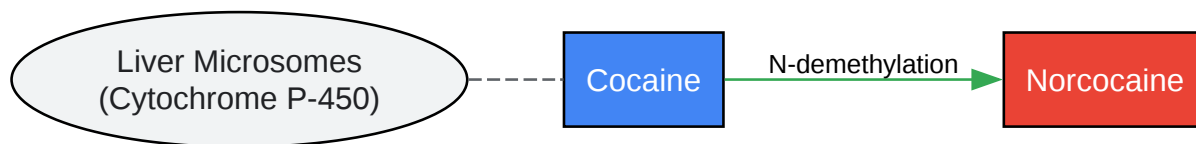
- Sample Preparation: Samples are extracted from the matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction.
- Derivatization (Optional): Analytes may be derivatized to improve their chromatographic properties and thermal stability.
- GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column to separate the components of the mixture.
- MS Detection: The separated compounds are fragmented and detected by a mass spectrometer, providing a characteristic mass spectrum or "fingerprint" for identification.[\[12\]](#)

Visualization of Pathways

Metabolic Pathway of Cocaine to Norcocaine

Norcocaine is formed in the liver via oxidative N-demethylation of cocaine, a reaction primarily catalyzed by the cytochrome P-450 enzyme system.[\[3\]](#)[\[16\]](#) This is considered a minor

metabolic pathway.[3]



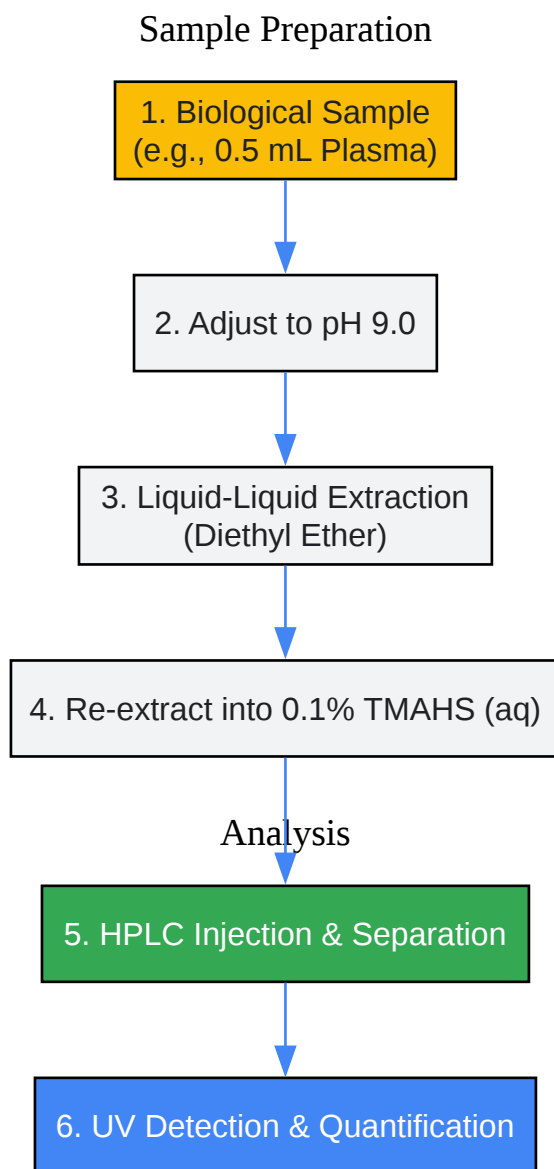
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Caption: Metabolic conversion of Cocaine to **Norcocaine** via N-demethylation in the liver.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the sample preparation and analysis workflow for the quantification of **norcocaine** from a biological matrix using HPLC, as described in the protocol.

[15]



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Caption: Workflow for the extraction and HPLC quantification of **norcocaine** from plasma.

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